2,3-Dimethylstyrene
Overview
Description
2,3-Dimethylstyrene, also known as 1,2-Dimethyl-3-vinylbenzene, is an aromatic compound with the molecular formula C10H12. It is a derivative of styrene, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of toluene with ethylene in the presence of a catalyst, followed by dehydrogenation. Another method includes the Friedel-Crafts alkylation of xylene with ethylene, using aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of 2,3-dimethylphenylethane. This process is carried out at high temperatures and in the presence of a suitable catalyst, such as chromium oxide or platinum .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound yields 2,3-dimethylphenylethane.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum are employed for hydrogenation.
Substitution: Friedel-Crafts catalysts like aluminum chloride or iron(III) chloride are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: 2,3-dimethylphenylethane.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,3-Dimethylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-Dimethylstyrene involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical or ionic polymerization to form polymers. The presence of methyl groups influences the reactivity and stability of the resulting polymers .
Comparison with Similar Compounds
Styrene: The parent compound, lacking the methyl groups.
4-Methylstyrene: A derivative with a single methyl group at the 4 position.
2,4-Dimethylstyrene: A derivative with methyl groups at the 2 and 4 positions.
Comparison: 2,3-Dimethylstyrene is unique due to the specific positioning of the methyl groups, which affects its chemical reactivity and physical properties. Compared to styrene, it has higher boiling and melting points and different polymerization behavior. The presence of two methyl groups also enhances its stability and resistance to oxidation .
Properties
IUPAC Name |
1-ethenyl-2,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOUDBQOEJSUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865381 | |
Record name | 1-Ethenyl-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27496-76-0, 27576-03-0, 40243-75-2 | |
Record name | Vinylxylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ethenyl-, dimethyl deriv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethenyl-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylxylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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